

# 2-(4-Chlorophenyl)ethyl chloride molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315

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## Technical Whitepaper: 2-(4-Chlorophenyl)ethyl Chloride

### A Bifunctional Scaffold for Pharmaceutical Synthesis Executive Summary

**2-(4-Chlorophenyl)ethyl chloride** (CAS: 32327-70-1) is a specialized alkylating agent used extensively in medicinal chemistry. It serves as a critical "linker" molecule, allowing researchers to introduce the lipophilic p-chlorophenethyl moiety into amine- or nitrile-containing Active Pharmaceutical Ingredients (APIs). Its utility stems from its dual-chloride architecture: a highly reactive alkyl chloride susceptible to SN2 substitution, and a chemically robust aryl chloride that remains inert under standard alkylation conditions, offering a handle for late-stage cross-coupling.

### Molecular Architecture & Physicochemical Profile

The molecule is defined by a benzene ring substituted at the para position with a chlorine atom, and at the 1-position with a 2-chloroethyl group. This structure creates a dipole moment directed towards the alkyl chain, facilitating nucleophilic attack.

### Table 1: Physicochemical Specifications

Property	Value	Notes
IUPAC Name	1-Chloro-4-(2-chloroethyl)benzene	Preferred nomenclature
CAS Registry	32327-70-1	Specific to the para isomer
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub>	
Molecular Weight	175.05 g/mol	
Physical State	Colorless to pale yellow liquid	May crystallize at low temps
Boiling Point	~115–120 °C (at 15 mmHg)	Estimated based on analogues
Solubility	DCM, Toluene, THF, Ethyl Acetate	Hydrophobic; insoluble in water
Key Reactivity	SN <sub>2</sub> Alkylation	Primary alkyl chloride is the leaving group

## Synthetic Routes & Process Chemistry

The industrial standard for synthesizing **2-(4-Chlorophenyl)ethyl chloride** involves the dehydroxy-chlorination of 2-(4-chlorophenyl)ethanol. While various chlorinating agents exist (e.g., PCl<sub>5</sub>, POCl<sub>3</sub>), Thionyl Chloride (SOCl<sub>2</sub>) is preferred due to the gaseous byproducts (SO<sub>2</sub> and HCl), which simplify purification.

## Experimental Protocol: Dehydroxy-chlorination via SOCl<sub>2</sub>

This protocol is designed for a 100 mmol scale reaction.

Reagents:

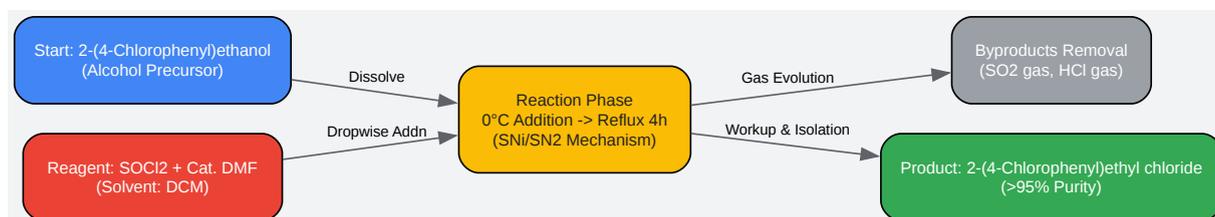
- 2-(4-Chlorophenyl)ethanol (15.66 g, 100 mmol)
- Thionyl Chloride (14.28 g, 120 mmol)
- Dichloromethane (DCM) (anhydrous, 100 mL)

- Dimethylformamide (DMF) (catalytic, 0.5 mL)

#### Methodology:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl/SO<sub>2</sub> gases.
- Solvation: Charge the flask with 2-(4-Chlorophenyl)ethanol, DCM, and catalytic DMF under an inert Nitrogen atmosphere.
- Addition: Cool the system to 0°C. Add Thionyl Chloride dropwise over 30 minutes. Note: The reaction is exothermic; control the rate to prevent solvent boil-over.
- Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 3–4 hours. Monitor consumption of the alcohol via TLC (Hexane:EtOAc 8:2).
- Workup: Cool to room temperature. Quench carefully by pouring the mixture into ice-cold saturated NaHCO<sub>3</sub> solution.
- Extraction: Separate the organic layer.<sup>[1]</sup> Wash the aqueous layer with DCM (2 x 50 mL). Combine organic extracts, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Purification: Concentrate under reduced pressure. The crude oil is typically >95% pure but can be distilled under vacuum for pharmaceutical-grade applications.

## Visualization: Synthetic Workflow



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Figure 1: Process flow for the conversion of alcohol precursor to the target alkyl chloride using Thionyl Chloride.

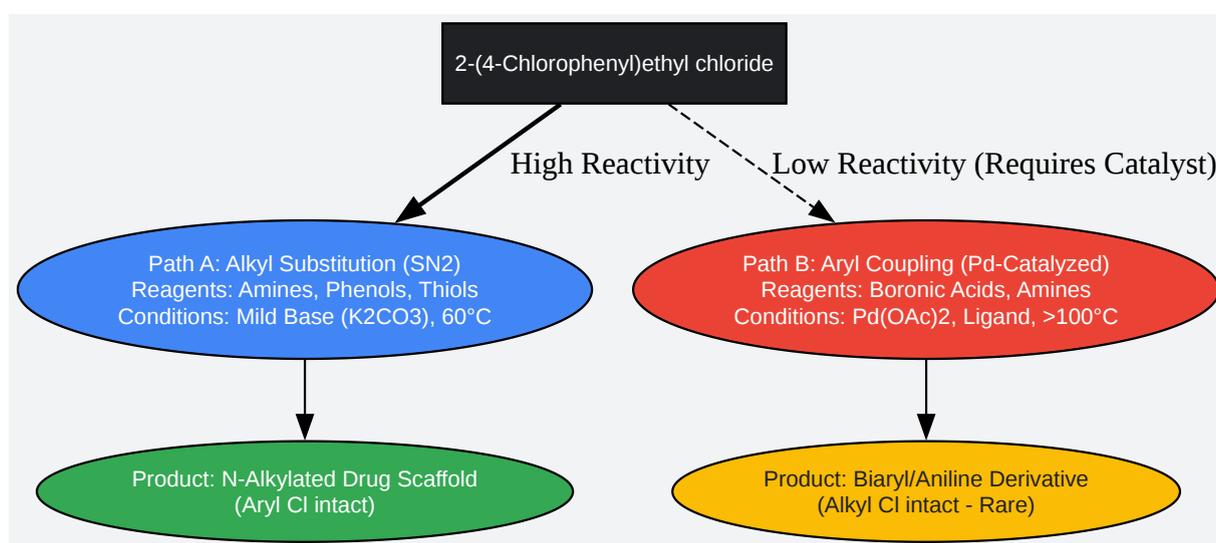
## Reactivity & Mechanistic Pathways

The molecule's value lies in its chemoselectivity. It possesses two electrophilic sites with vastly different reactivity profiles.

- **Site A (Alkyl Chloride):** A primary alkyl halide on a flexible ethyl chain. It undergoes rapid SN2 substitution with amines, thiols, and alkoxides.
- **Site B (Aryl Chloride):** A halogen directly attached to the benzene ring. Due to the partial double-bond character (resonance with the ring), this bond is strong and resistant to nucleophilic attack unless metal-catalyzed (e.g., Buchwald-Hartwig or Suzuki coupling).

This difference allows chemists to attach the molecule to a drug scaffold via the alkyl chain without disturbing the aryl chloride, which remains available for metabolic stability or further functionalization.

## Visualization: Bifunctional Reactivity



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Figure 2: Chemoselective pathways. Path A is the primary mode of use in drug discovery.

## Pharmaceutical Applications

This scaffold is a precursor for several therapeutic classes, most notably antifungal agents and antihistamines.

### Case Study: Synthesis of Fenbuconazole

Fenbuconazole is a triazole fungicide.[2] Its synthesis demonstrates the classic utility of **2-(4-chlorophenyl)ethyl chloride** as an alkylating agent.

- Alkylation: The target molecule reacts with phenylacetonitrile (benzyl cyanide) under phase-transfer catalysis (PTC) to form a nitrile intermediate.
- Triazole Installation: The nitrile is further processed to introduce the triazole ring, resulting in the final bioactive compound.[2]

### General API Synthesis (Antihistamines/Antipsychotics)

Many dopamine and histamine receptor antagonists require a basic nitrogen connected to a lipophilic tail.

- Reaction: Secondary amines (e.g., piperidines or piperazines) react with **2-(4-chlorophenyl)ethyl chloride** in the presence of base ( $K_2CO_3$ ) and KI (Finkelstein catalyst) in acetonitrile.
- Outcome: Formation of tertiary amines with the p-chlorophenethyl tail, a motif known to enhance metabolic stability and receptor binding affinity.

## Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

- Storage: Store in a cool, dry place under inert gas. Moisture sensitive (slow hydrolysis to alcohol and HCl).
- Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

## References

- PubChem. (2025).[3] **2-(4-Chlorophenyl)ethyl chloride** (Compound Summary). National Library of Medicine. [\[Link\]](#)
- European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: 1-chloro-4-(2-chloroethyl)benzene.[3][\[Link\]](#)[3]

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- To cite this document: BenchChem. [2-(4-Chlorophenyl)ethyl chloride molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587315#2-4-chlorophenyl-ethyl-chloride-molecular-structure-and-weight>]

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